![molecular formula C10H11ClO3S B2663426 2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethan-1-one CAS No. 1553714-81-0](/img/structure/B2663426.png)
2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethan-1-one” is a chemical compound with the CAS Number: 99586-87-5 . It has a molecular weight of 232.69 . The IUPAC name for this compound is 2-chloro-1-[4-(methylsulfonyl)phenyl]ethanone .
Molecular Structure Analysis
The InChI code for “2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethan-1-one” is 1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a melting point of 128-130 degrees Celsius . It is a powder at room temperature and is stored at 4 degrees Celsius .科学的研究の応用
Preparation and Enzyme System Studies
A study by Gunsalus, Romesser, and Wolfe (1978) highlighted the synthesis of analogues to coenzyme M (2-(methylthio)ethanesulfonate), investigating their activity within the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. This research underscores the relevance of sulfonate analogues in enzymatic processes related to methane biosynthesis, suggesting potential applications in understanding and manipulating microbial methane production mechanisms (Gunsalus, Romesser, & Wolfe, 1978).
Analytical Chemistry Applications
Gérard-Monnier et al. (1998) developed a colorimetric assay of lipid peroxidation using methanesulfonic acid, demonstrating the analytical utility of sulfonic acid derivatives in detecting and quantifying lipid peroxidation products. This methodology can be applied in various biological and medical research fields to study oxidative stress and its impact on cells and tissues (Gérard-Monnier et al., 1998).
Microbial and Enzyme-Catalyzed Transformations
Patel, Banerjee, Mcnamee, and Szarka (1993) described the microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to a chiral intermediate, showcasing the application of microbial cultures in producing chiral intermediates for pharmaceutical synthesis. This study emphasizes the potential of biocatalysis in achieving high stereochemical control in organic synthesis (Patel et al., 1993).
Liquid Crystal and Materials Science
Nishida and Matsunaga (1988) investigated the thermotropic liquid crystal properties of alkylammonium alkanesulfonates, revealing how the length of the alkyl chain and the type of sulfonate (methanesulfonate, ethanesulfonate, etc.) influence the mesophase behavior of these compounds. This research provides insights into the design and development of new materials for displays, sensors, and other liquid crystal technologies (Nishida & Matsunaga, 1988).
Environmental Biodegradation
Hatzinger et al. (2017) explored the potential for cometabolic biodegradation of 1,4-dioxane in aquifers using methane or ethane as primary substrates. Their findings indicate that ethane, in particular, may enhance the aerobic biodegradation of 1,4-dioxane, offering a viable strategy for the bioremediation of contaminated groundwater. This study underscores the environmental applications of methane and ethane in stimulating the degradation of persistent organic pollutants (Hatzinger et al., 2017).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302 and H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-chloro-1-[4-(methylsulfonylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-15(13,14)7-8-2-4-9(5-3-8)10(12)6-11/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYAJZQLPYMMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2663343.png)
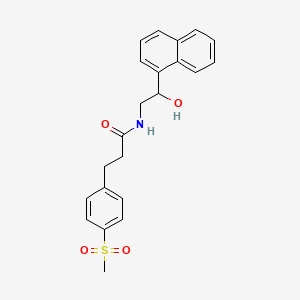
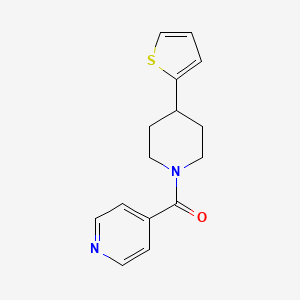
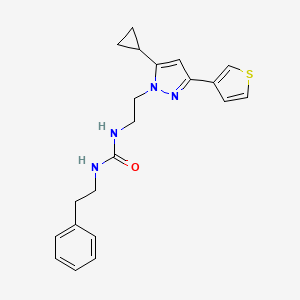
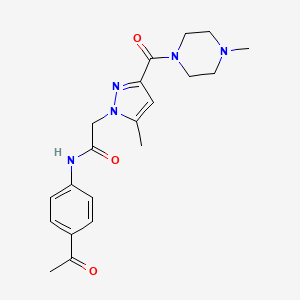

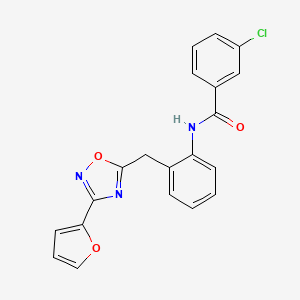
![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2663352.png)
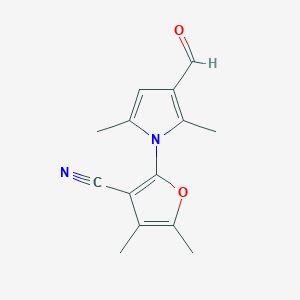
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2663361.png)
![3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2663362.png)
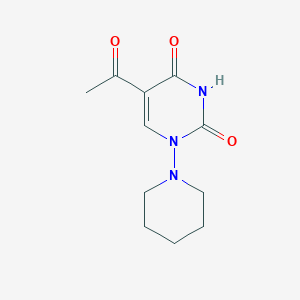
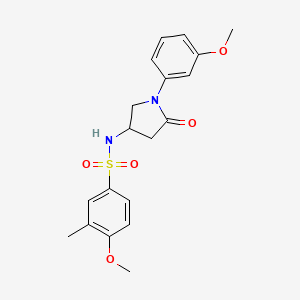
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2663365.png)